molecular formula C20H15N3OS B2370273 (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1798406-25-3

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2370273
CAS No.: 1798406-25-3
M. Wt: 345.42
InChI Key: KDRZWCGJRGJNJQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with appropriate phenyl and thiophene precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold and exhibit similar chemical and biological properties.

    Thiophene-containing compounds: Compounds with thiophene rings also show comparable electronic and optical characteristics.

Uniqueness

(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide is unique due to its combination of imidazo[1,2-a]pyridine, phenyl, and thiophene moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

(E)-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c24-20(11-10-15-6-5-13-25-15)22-17-8-2-1-7-16(17)18-14-23-12-4-3-9-19(23)21-18/h1-14H,(H,22,24)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRZWCGJRGJNJQ-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)/C=C/C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.